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Compound of Interest

Compound Name: Aloesin

Cat. No.: B1665252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and methodologies used to elucidate the structure of Aloesin, a C-glycosylated chromone

found in Aloe species. The interpretation of Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data is crucial for the structural confirmation of this

bioactive compound.

Quantitative Spectroscopic Data of Aloesin
The structural elucidation of Aloesin is achieved through the combined analysis of various

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for Aloesin (400
MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1665252?utm_src=pdf-interest
https://www.benchchem.com/product/b1665252?utm_src=pdf-body
https://www.benchchem.com/product/b1665252?utm_src=pdf-body
https://www.benchchem.com/product/b1665252?utm_src=pdf-body
https://www.benchchem.com/product/b1665252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 6.21 s

6 6.45 s

5-CH₃ 2.20 s

2-CH₂ 3.85 s

2-CH₃ (Acetonyl) 2.15 s

7-OH 10.8 (br s)

Glucose Moiety

1' 4.65 d 9.8

2' 4.05 t 9.0

3' 3.20 m

4' 3.15 m

5' 3.25 m

6'a 3.70 dd 11.5, 5.5

6'b 3.45 dd 11.5, 2.0

Data compiled from various literature sources.

Table 2: ¹³C NMR Spectroscopic Data for Aloesin (100
MHz, DMSO-d₆)
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Position Chemical Shift (δ, ppm)

2 164.5

3 102.3

4 182.0

4a 110.5

5 158.8

5-CH₃ 20.5

6 98.7

7 162.1

8 108.2

8a 156.4

2-CH₂ 48.5

2-C=O (Acetonyl) 205.0

2-CH₃ (Acetonyl) 30.1

Glucose Moiety

1' 73.5

2' 70.8

3' 79.1

4' 71.2

5' 81.5

6' 61.9

Data compiled from various literature sources.

Table 3: Mass Spectrometry Data for Aloesin
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Technique
Ionization
Mode

[M+H]⁺ (m/z) [M-H]⁻ (m/z)
Key Fragment
Ions (m/z)

ESI-MS/MS Positive/Negative 395.12 393.11
273 ([M-120-

H]⁻), 245, 217

The mass spectrum of Aloesin is characterized by the neutral loss of 120 Da, which is a

diagnostic fragmentation pattern for C-glycosides, corresponding to the cleavage of the sugar

moiety.[1]

Table 4: Infrared (IR) Spectroscopy Data for Aloesin
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretching (phenolic and

alcoholic)

~2920 Medium C-H stretching (aliphatic)

~1710 Strong
C=O stretching (ketone,

acetonyl group)

~1650 Strong C=O stretching (γ-pyrone ring)

~1600, ~1450 Medium C=C stretching (aromatic ring)

~1250 Strong C-O stretching (phenolic)

~1070 Strong C-O stretching (alcoholic)

Experimental Protocols
Detailed methodologies are essential for the reproducible extraction, purification, and

spectroscopic analysis of Aloesin.

Isolation and Purification of Aloesin
Extraction: Dried and powdered Aloe leaves are subjected to maceration with methanol or

ethanol at room temperature for 24-48 hours. The process is repeated to ensure exhaustive

extraction.
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Concentration: The combined alcoholic extracts are filtered and concentrated under reduced

pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to

fractionate the components based on their polarity. Aloesin is typically enriched in the ethyl

acetate fraction.

Column Chromatography: The enriched fraction is subjected to column chromatography on

silica gel. The column is eluted with a gradient solvent system, starting with a non-polar

solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification: Fractions containing Aloesin are combined, and the solvent is evaporated.

Further purification can be achieved by recrystallization or preparative High-Performance

Liquid Chromatography (HPLC) to yield pure Aloesin.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: 5-10 mg of purified Aloesin is dissolved in 0.5 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are

recorded on a 400 MHz or higher NMR spectrometer.

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a high

signal-to-noise ratio. Chemical shifts are reported in ppm relative to the residual solvent

peak (DMSO-d₆ at 2.50 ppm).

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical

shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse

programs to establish proton-proton and proton-carbon correlations, which are essential

for unambiguous signal assignments.
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Mass Spectrometry (MS):

Instrumentation: High-resolution mass spectra are obtained using an ESI-QTOF

(Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.

Sample Introduction: The purified sample is dissolved in methanol and introduced into the

mass spectrometer via direct infusion or coupled with an HPLC system.

Ionization: ESI is used in both positive and negative ion modes.

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-

1000. MS/MS fragmentation data is obtained by selecting the precursor ion of Aloesin
and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy:

Sample Preparation: A small amount of purified Aloesin is mixed with KBr powder and

pressed into a thin pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualization of Aloesin Structure and
Spectroscopic Workflow
Chemical Structure of Aloesin
The following diagram illustrates the chemical structure of Aloesin, highlighting its key

functional groups that give rise to its characteristic spectroscopic signals.
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Caption: Chemical structure of Aloesin with key functional groups.

Workflow for Spectroscopic Structure Elucidation
The logical workflow for determining the structure of Aloesin using spectroscopic data is

outlined below. This process integrates data from multiple techniques to build a complete and

accurate molecular picture.
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Caption: Workflow for the structural elucidation of Aloesin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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